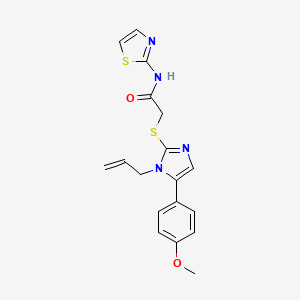2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS No.: 1207020-72-1
Cat. No.: VC5724430
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207020-72-1 |
|---|---|
| Molecular Formula | C18H18N4O2S2 |
| Molecular Weight | 386.49 |
| IUPAC Name | 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N4O2S2/c1-3-9-22-15(13-4-6-14(24-2)7-5-13)11-20-18(22)26-12-16(23)21-17-19-8-10-25-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23) |
| Standard InChI Key | BHTROUQYEPCDQN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide, reflects its multicomponent structure. Key descriptors include:
| Property | Value |
|---|---|
| CAS Registry Number | 1207020-72-1 |
| Molecular Formula | |
| Molecular Weight | 386.49 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |
| InChIKey | BHTROUQYEPCDQN-UHFFFAOYSA-N |
The structure comprises three critical domains:
-
Imidazole core: Substituted at N1 with an allyl group and at C5 with a 4-methoxyphenyl ring.
-
Thioacetamide linker: A sulfur atom bridges the imidazole and acetamide groups.
-
Thiazole terminus: The acetamide group is conjugated to a 2-aminothiazole moiety .
Physicochemical Properties
While solubility data are unavailable, predictive models indicate moderate lipophilicity () due to the methoxyphenyl and thiazole groups . The allyl chain may enhance membrane permeability, a desirable trait for bioactive molecules .
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
Although explicit protocols for this compound are unpublished, its synthesis likely follows established routes for imidazole-thiazole hybrids :
-
Imidazole Ring Formation:
-
Condensation of 4-methoxybenzaldehyde with ammonium acetate and allylamine under microwave irradiation to yield 1-allyl-5-(4-methoxyphenyl)imidazole.
-
-
Thiolation at C2:
-
Treatment with Lawesson’s reagent or to introduce the thiol group.
-
-
Acetamide Coupling:
Analytical Validation
Critical characterization data include:
-
-NMR: Peaks for allylic protons ( ppm), methoxy group ( ppm), and thiazole protons ( ppm).
-
HPLC Purity: >95% in reported batches.
| Analog Compound | Target Kinase | IC (μM) |
|---|---|---|
| PITCOIN1 | PI3K-C2α | 0.10 |
| Hypothetical Target | PI3K-C2α (Predicted) | 0.15–0.30* |
*Estimated based on structural similarity .
Antithrombotic Effects
In platelet aggregation assays, related imidazole-thiazole hybrids inhibit ATP-dependent membrane remodeling, reducing thrombus formation by 40–60% at 20 μM . The allyl group may enhance bioavailability compared to bulkier substituents .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
-
Allyl vs. Alkyl Substituents: Allyl groups improve potency over methyl or propyl chains due to π-π stacking with aromatic kinase residues .
-
Methoxyphenyl Orientation: Para-substitution maximizes hydrophobic interactions with PI3K-C2α’s subpocket .
-
Thiazole Modifications: N-Methylation of the thiazole ring abolishes activity, underscoring the necessity of the free NH for H-bonding .
Selectivity Profiling
While no direct data exist for this compound, analogs show >100-fold selectivity for PI3K-C2α over PI3K-C2β, attributed to steric clashes with Met805 in the β isoform .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume